molecular formula C15H10ClNO2 B14309768 1H-Indol-5-yl 4-chlorobenzoate CAS No. 113423-46-4

1H-Indol-5-yl 4-chlorobenzoate

Cat. No.: B14309768
CAS No.: 113423-46-4
M. Wt: 271.70 g/mol
InChI Key: PFMUTPMGQVQLRZ-UHFFFAOYSA-N
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Description

1H-Indol-5-yl 4-chlorobenzoate is a compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indol-5-yl 4-chlorobenzoate typically involves the esterification of 1H-indol-5-ol with 4-chlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction conditions are optimized to achieve high yields and purity of the product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency in production .

Chemical Reactions Analysis

Types of Reactions: 1H-Indol-5-yl 4-chlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1H-Indol-5-yl 4-chlorobenzoate is an organic compound belonging to the class of indole derivatives, which are known for their diverse biological activities. It features an indole ring substituted at the 5-position with a 4-chlorobenzoate moiety and has a molecular weight of approximately 255.71 g/mol. The presence of both the indole and benzoate functionalities suggests potential interactions in biological systems, making it a subject of interest in medicinal chemistry.

Potential Applications

This compound has several potential applications:

  • Interaction studies Interaction studies typically focus on its binding affinity to biological targets such as receptors or enzymes.
  • Medicinal chemistry Indole derivatives are often associated with significant pharmacological properties.

Related Compounds

Several compounds share structural similarities with this compound, each possessing unique properties:

Compound NameStructure TypeUnique Features
3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazoleIndole derivativeNotable MAO-B inhibition with an IC50 value of 0.036 μM .
N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amineIndole derivativePotential anticancer activity.
5-(4-Chlorophenyl)-1,3,4-thiadiazoleThiadiazole derivativeExhibits antiviral activity against tobacco mosaic virus.

These compounds highlight the diversity within indole derivatives and their potential applications across different fields.

Indole Derivatives as Potential Pharmaceuticals

Mechanism of Action

The mechanism of action of 1H-Indol-5-yl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, enzymes, and proteins, leading to its biological effects. The compound may inhibit or activate specific pathways, resulting in its observed biological activities .

Comparison with Similar Compounds

Uniqueness: 1H-Indol-5-yl 4-chlorobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the indole moiety with the 4-chlorobenzoate group makes it a valuable compound for various applications .

Properties

CAS No.

113423-46-4

Molecular Formula

C15H10ClNO2

Molecular Weight

271.70 g/mol

IUPAC Name

1H-indol-5-yl 4-chlorobenzoate

InChI

InChI=1S/C15H10ClNO2/c16-12-3-1-10(2-4-12)15(18)19-13-5-6-14-11(9-13)7-8-17-14/h1-9,17H

InChI Key

PFMUTPMGQVQLRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)NC=C3)Cl

Origin of Product

United States

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